N-(2-adamantylmethyl)-2,4-dichlorobenzamide
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Overview
Description
N-(2-adamantylmethyl)-2,4-dichlorobenzamide is a chemical compound that features a unique adamantyl group attached to a benzamide structure The adamantyl group is known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantylmethyl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-adamantylmethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantylmethyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines derived from the benzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-adamantylmethyl)-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its stable structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of N-(2-adamantylmethyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, thereby modulating their activity. The chlorine atoms on the benzamide ring can participate in hydrogen bonding and other interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-2,4-dichlorobenzamide
- N-(2-adamantylmethyl)-3,5-dichlorobenzamide
- N-(2-adamantylmethyl)-2,4-difluorobenzamide
Uniqueness
N-(2-adamantylmethyl)-2,4-dichlorobenzamide is unique due to the specific positioning of the adamantyl group and the chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-adamantylmethyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c19-14-1-2-15(17(20)8-14)18(22)21-9-16-12-4-10-3-11(6-12)7-13(16)5-10/h1-2,8,10-13,16H,3-7,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJRJMPFPAYRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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